molecular formula C12H15N3O2 B11740615 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

Cat. No.: B11740615
M. Wt: 233.27 g/mol
InChI Key: MQOCEXPKUKOCGZ-UHFFFAOYSA-N
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Description

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a complex organic compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and a substituted benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the pyrazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is known for its biological activity, making this compound a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-pyrazolyl)benzene: Another compound featuring pyrazole rings attached to a benzene core.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a similar pyrazole structure but different functional groups.

Uniqueness

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl groups and pyrazole ring make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-8-11(7-14-15(8)2)13-6-9-3-4-10(16)5-12(9)17/h3-5,7,13,16-17H,6H2,1-2H3

InChI Key

MQOCEXPKUKOCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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